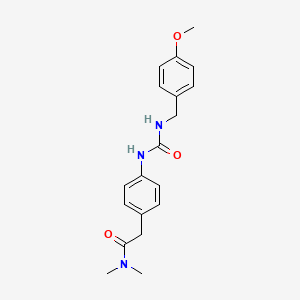

2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-22(2)18(23)12-14-4-8-16(9-5-14)21-19(24)20-13-15-6-10-17(25-3)11-7-15/h4-11H,12-13H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXUBKGYOKLBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the ureido intermediate: This step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the ureido intermediate.

Coupling with phenyl ring: The ureido intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Introduction of the dimethylacetamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ureido group can be reduced to form an amine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxybenzyl group can interact with hydrophobic pockets in receptors, modulating their function. The dimethylacetamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs bearing acetamide, ureido, or aryl substituents:

Structural Analogues with Acetamide Moieties

- 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide (CAS 104146-10-3): Substituents: Benzyloxy (-OCH₂C₆H₅) at the phenyl ring. Key Differences: Lacks the ureido group and 4-methoxybenzyl substituent. This may result in lower solubility and altered target affinity .

- N-(4-Methoxyphenyl)acetamide: Substituents: Single 4-methoxyphenyl group linked to a simple acetamide. Key Differences: Simpler structure without the ureido-phenyl core or dimethylacetamide. Implications: Reduced molecular complexity likely translates to weaker binding interactions in biological systems.

Compounds with Ureido Linkages

Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate (15d) :

- Substituents : Ureido group linked to o-tolyl (methyl-substituted phenyl) and acrylate ester.

- Key Differences : Incorporates an acrylate ester instead of dimethylacetamide.

- Implications : The acrylate ester may confer reactivity (e.g., Michael acceptor properties), making this compound more prone to nucleophilic attack compared to the stable dimethylacetamide in the target compound. This could influence metabolic pathways .

- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30): Substituents: Morpholino-triazine and dimethylaminoethyl groups. Key Differences: Complex heterocyclic triazine core versus the simpler phenyl ring in the target compound. The target compound’s 4-methoxybenzyl group may prioritize hydrophobic interactions over solubility .

Substituent Effects on Electronic and Steric Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl group in the target compound donates electrons via resonance, stabilizing adjacent positive charges.

- Steric Considerations :

Comparative Data Table

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

- Lipophilicity : The N,N-dimethylacetamide group increases LogP compared to hydroxamic acid derivatives (), suggesting improved membrane permeability but possible challenges in aqueous solubility .

- Metabolic Stability : The absence of reactive groups (e.g., azido in or acrylate in ) in the target compound may confer greater metabolic stability, reducing off-target effects .

Biological Activity

The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide is a member of the class of N,N-dimethylacetamides, which have been studied for their potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide is CHNO. The structure includes:

- A methoxybenzyl group, which may influence its pharmacological properties.

- A ureido linkage that can affect its interaction with biological targets.

The biological activity of N,N-dimethylacetamide derivatives, including our compound of interest, has been associated with various mechanisms:

- Enzyme Inhibition : Compounds in this class have shown potential in inhibiting specific enzymes related to cancer progression and inflammation.

- Cell Proliferation Modulation : Studies indicate that these compounds can affect cell cycle progression and apoptosis in cancer cells.

Pharmacological Studies

- Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

- Anti-inflammatory Effects : Some studies suggest that N,N-dimethylacetamides can reduce pro-inflammatory cytokine production, indicating potential use in inflammatory diseases.

Occupational Exposure

A study on N,N-dimethylacetamide (DMA), a structural analog, highlighted its effects on workers exposed to this compound in industrial settings. The study found significant urinary concentrations of DMA and its metabolite, N-methylacetamide (NMA), suggesting substantial dermal absorption and potential systemic effects.

- Findings :

Safety Profile

The safety profile of compounds like 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide remains under investigation. Although some derivatives show promise in therapeutic applications, toxicity studies are crucial for assessing their safety in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.